molecular formula C4H8O2S2 B14615344 1,4-Dithiane 1,4-dioxide CAS No. 57983-04-7

1,4-Dithiane 1,4-dioxide

Cat. No.: B14615344
CAS No.: 57983-04-7
M. Wt: 152.2 g/mol
InChI Key: XGISLVMWAFEKFQ-UHFFFAOYSA-N
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Description

1,4-Dithiane 1,4-dioxide (CAS 1006-22-0) is a sulfone derivative of 1,4-dithiane that serves as a valuable building block in synthetic organic chemistry. Its primary research value lies in its role as a precursor in rearrangement reactions to form thiophene derivatives, a structurally important class of heterocyclic compounds. The dioxide moiety is key to its reactivity; the oxidation of the sulfur atoms promotes thermal rearrangement reactions, often resulting in the elimination of sulfur dioxide to yield substituted thiophenes . This reactivity is particularly valuable for constructing complex molecular architectures that are difficult to access through other synthetic routes . Compared to its parent compound, 1,4-dithiane, the dioxide form offers distinct electronic properties and enhanced reactivity in cyclization and elimination pathways, making it a versatile C2-synthon for the controlled formation of carbon-carbon bonds . Researchers can leverage this compound in the development of novel synthetic methods and for the preparation of various carbocyclic and heterocyclic scaffolds. 1,4-Dithiane 1,4-dioxide is for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

57983-04-7

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

IUPAC Name

1,4-dithiane 1,4-dioxide

InChI

InChI=1S/C4H8O2S2/c5-7-1-2-8(6)4-3-7/h1-4H2

InChI Key

XGISLVMWAFEKFQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCS1=O

Origin of Product

United States

Molecular Structure, Stereochemistry, and Conformational Analysis of 1,4 Dithiane 1,4 Dioxide

Crystalline and Molecular Structures

The three-dimensional arrangement of atoms in 1,4-dithiane (B1222100) 1,4-dioxide has been elucidated through detailed crystallographic studies. These investigations reveal the precise bond lengths, bond angles, and spatial orientation of the constituent atoms, providing a foundational understanding of the molecule's properties.

X-ray diffraction is a powerful technique for determining the exact structure of a crystalline solid. For 1,4-dithiane 1,4-dioxide, this method has been used to characterize its isomers. The trans-isomer of 1,4-dithiane 1,4-dioxide crystallizes in the monoclinic space group P21/n. researchgate.net This crystallographic information defines the unit cell of the crystal lattice, which is the basic repeating structural unit.

Detailed crystallographic data for the trans-isomer are presented in the table below.

Table 1. Crystal data and structure refinement for trans-1,4-Dithiane 1,4-dioxide. researchgate.net
ParameterValue
Empirical formulaC4H8O2S2
Formula weight152.23
Crystal systemMonoclinic
Space groupP 1 21/n 1
a (Å)6.2950
b (Å)6.3948
c (Å)8.090
α (°)90.00
β (°)104.161
γ (°)90.00
Volume (ų)315.63
Z2

1,4-Dithiane 1,4-dioxide exists as two diastereomers: a cis form and a trans form. This isomerism arises from the relative orientation of the two sulfinyl (S=O) groups. In the cis-isomer, both oxygen atoms are on the same side of the dithiane ring, whereas in the trans-isomer, they are on opposite sides.

X-ray crystallography has confirmed the structures of both isomers. The trans-isomer possesses a center of symmetry, with the two sulfinyl oxygen atoms occupying axial positions on a chair-shaped ring. In contrast, the cis-isomer has one axial and one equatorial oxygen atom, resulting in a molecule with C1 symmetry. Partial oxidation of 1,4-dithiane can lead to mixtures of these sulfoxide (B87167) stereoisomers. nih.gov

Like cyclohexane, the 1,4-dithiane 1,4-dioxide ring is not planar. It adopts a puckered conformation to relieve ring strain. The most stable conformation is the chair form. In both the cis and trans isomers, the six-membered ring exists in a chair conformation.

The introduction of the sulfinyl groups causes some distortion in the ring compared to the parent 1,4-dithiane. For instance, in the trans-diaxial isomer, the S-C bond lengths are approximately 1.80 Å, and the C-C bond length is about 1.51 Å. The C-S-C bond angle is around 97.4°, while the S-C-C angle is approximately 112.5°. These values indicate a deviation from ideal tetrahedral geometry, reflecting the influence of the sulfur atoms and the sulfinyl groups on the ring's structure. Ring puckering is a characteristic feature of such six-membered rings, allowing them to adopt their lowest energy conformations. nih.gov

Conformational Equilibria and Dynamics

The 1,4-dithiane 1,4-dioxide ring is not static; it undergoes dynamic conformational changes. The primary conformations involved are the chair and the twist-boat forms. Understanding the energy landscape of these conformations is key to comprehending the molecule's behavior.

For many six-membered ring sulfoxides, including those of 1,4-dithiane, the chair conformation is generally found to be more stable than the twist or boat conformations. researchgate.net The twist-boat conformation is a flexible form that is an intermediate in the process of ring inversion from one chair form to another.

While specific energy differences for 1,4-dithiane 1,4-dioxide are not readily found in the literature, extensive computational studies have been performed on the parent compound, 1,4-dithiane. For 1,4-dithiane, the energy difference between the chair and the 1,4-twist conformer was calculated to be 4.85 kcal/mol, with a free energy difference of 4.93 kcal/mol at room temperature. nih.gov This indicates a strong preference for the chair conformation in the non-oxidized ring. The presence of the polar S=O bonds in the dioxide derivative would be expected to influence these energy differences, but the fundamental preference for the chair form likely remains.

The conversion from one chair conformation to another, a process known as ring flipping, must proceed through higher-energy intermediate conformations. The pathway involves the ring deforming from the chair to a half-chair, then to a flexible twist-boat, and through another half-chair before settling into the inverted chair conformation.

Again, specific data for 1,4-dithiane 1,4-dioxide is scarce. However, for the parent 1,4-dithiane, computational studies have mapped out this pathway and its associated energy barriers. researchgate.netnih.gov The transition state between the chair and the 1,4-twist conformer is calculated to be 11.7 kcal/mol higher in energy than the stable chair conformer. nih.gov The boat conformation itself is a transition state for the interconversion of two enantiomeric twist-boat forms and is calculated to be 9.53 to 10.5 kcal/mol higher in energy than the chair conformer. researchgate.netnih.gov

The following table summarizes the calculated relative energies for the conformational interconversion of the parent compound, 1,4-dithiane.

Table 2. Calculated Relative Energies for Conformers and Transition States of 1,4-Dithiane. researchgate.netnih.gov
Conformation/Transition StateRelative Energy (kcal/mol)
Chair0.00
1,4-Twist4.85
1,4-Boat (Transition State)9.53 - 10.5
Chair-Twist (Transition State)11.7

These values for 1,4-dithiane provide a valuable reference for understanding the conformational dynamics that are also at play in its 1,4-dioxide derivative, though the precise energy barriers for the latter will be modulated by the stereochemistry and electronic effects of the sulfinyl groups.

Flexible Conformations in Solution and Solid State

In the solid state , the conformation of 1,4-dithiane 1,4-dioxide is locked into a specific arrangement. X-ray crystallographic data reveals a defined three-dimensional structure, providing precise measurements of bond lengths and angles. nih.gov This fixed conformation in the crystal lattice offers a static snapshot of one of the energetically favorable forms of the molecule.

Table 1: Crystal Structure Data for 1,4-Dithiane 1,4-dioxide

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/n 1
a6.2950 Å
b6.3948 Å
c8.090 Å
α90.00°
β104.161°
γ90.00°
Source: Crystallography Open Database (COD) nih.gov

In solution , the molecule exhibits greater conformational flexibility. The various conformations, including the chair and twist-boat forms, can interconvert. The exact equilibrium between these forms can be influenced by the solvent and temperature. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are instrumental in studying these dynamic processes in solution, although detailed studies specifically on 1,4-dithiane 1,4-dioxide are not extensively documented in the reviewed literature.

Ring Reversal Kinetics and Activation Parameters

The interconversion between different chair conformations of the 1,4-dithiane 1,4-dioxide ring is a dynamic process known as ring reversal or ring inversion. This process involves passing through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat conformation. The rate of this inversion is characterized by an energy barrier, which determines the kinetics of the conformational change.

The energy profile of ring inversion in a six-membered ring like 1,4-dithiane 1,4-dioxide would conceptually involve the chair conformation as the ground state, with the twist-boat as a higher-energy intermediate and the boat and half-chair as transition states. The energy difference between the chair and the highest-energy transition state on the inversion pathway constitutes the activation barrier.

Stereochemical Aspects of Sulfinyl Groups and Ring Inversion

The presence of two sulfinyl (S=O) groups in 1,4-dithiane 1,4-dioxide introduces significant stereochemical complexity. Each sulfur atom becomes a stereocenter, and the orientation of the oxygen atom relative to the ring can be either axial or equatorial. This leads to the possibility of different stereoisomers.

For 1,4-dithiane 1,4-dioxide, two primary stereoisomers exist: a cis isomer where both sulfinyl oxygens are on the same side of the ring (either both axial or both equatorial in a given chair conformation), and a trans isomer where they are on opposite sides (one axial and one equatorial).

The process of ring inversion is intimately coupled with the stereochemical arrangement of the sulfinyl groups. When the ring inverts, axial substituents become equatorial, and equatorial substituents become axial.

In the trans-isomer , ring inversion would interconvert two chair conformations where one sulfinyl oxygen is axial and the other is equatorial. These two conformations would be enantiomeric if the molecule were appropriately substituted to be chiral, but in the parent compound, they are identical.

In the cis-isomer , ring inversion would interconvert a diequatorial conformation with a diaxial conformation. The relative stability of these two forms would depend on the steric and electronic interactions of the sulfinyl groups in the axial and equatorial positions. Generally, bulky groups prefer the less sterically hindered equatorial position.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dithiane 1,4 Dioxide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, making it ideal for determining the conformational and stereochemical details of 1,4-Dithiane (B1222100) 1,4-dioxide.

The six-membered ring of 1,4-Dithiane 1,4-dioxide, like other dithiane ring systems, is not planar. It primarily adopts a chair conformation, which is generally more stable than boat or twist-boat forms. researchgate.net The orientation of the sulfinyl (S=O) groups—whether axial or equatorial—can be determined using ¹H and ¹³C NMR spectroscopy.

In ¹H NMR, the chemical shifts of the methylene (B1212753) protons (–CH₂–) are highly sensitive to their spatial orientation. Protons in an axial position typically experience a different magnetic environment compared to those in an equatorial position, leading to distinct resonance frequencies. The coupling constants (J-values) between adjacent protons also provide critical information about the dihedral angles between them, which helps to confirm the chair conformation.

¹³C NMR spectroscopy provides information about the carbon framework. The chemical shifts of the carbon atoms are influenced by the presence of the adjacent electronegative sulfur and oxygen atoms. For a symmetrically substituted molecule like the trans-isomer (with one axial and one equatorial S=O group or two equatorial S=O groups in a twist conformation), one might expect to see a single peak for the four equivalent methylene carbons. The cis-isomer, however, would display a different pattern of signals due to its different symmetry.

NucleusTypical Chemical Shift (δ, ppm)Structural Information Provided
¹H (Axial)Varies (typically upfield)Indicates proton orientation perpendicular to the ring plane.
¹H (Equatorial)Varies (typically downfield)Indicates proton orientation in the plane of the ring.
¹³C (Methylene)~30-50 ppmReflects the electronic environment of the carbon atoms, influenced by adjacent S=O groups.

The chemical shifts of nuclei in 1,4-Dithiane 1,4-dioxide are not solely determined by simple inductive effects but are also significantly influenced by stereoelectronic interactions. nih.gov These interactions involve the delocalization of electrons from lone pairs or bonding orbitals into adjacent anti-bonding orbitals (hyperconjugation). acs.orgresearchgate.net

For instance, the anomeric effect, commonly observed in heterocyclic systems, involves the interaction of a lone pair on an oxygen or sulfur atom with the antibonding orbital (σ) of an adjacent C-S or C-C bond. nih.gov In 1,4-Dithiane 1,4-dioxide, the orientation of the sulfinyl groups affects these interactions. An axial S=O bond, for example, places the oxygen's lone pairs in a different spatial relationship with the ring's C-H and C-S bonds compared to an equatorial S=O group. These n → σ interactions alter the electron density at the carbon and hydrogen nuclei, leading to observable changes in their chemical shifts. nih.gov Computational studies on related dithianes show that the distortion of the ring by long C-S bonds can enhance the overlap between specific orbitals, magnifying the energetic and spectroscopic consequences of these interactions. nih.govacs.org

While 1D NMR provides information about chemical shifts and through-bond coupling, 2D NMR techniques can reveal through-space correlations, which are crucial for confirming stereochemistry. Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a 2D NMR experiment that detects spatial proximities between different types of nuclei, such as ¹H and ¹³C or other sensitive nuclei. chemrxiv.org

In the context of 1,4-Dithiane 1,4-dioxide, a ¹H-¹³C HOESY experiment could be used to unequivocally determine the cis or trans configuration of the two S=O groups. For example, in a cis-diaxial isomer, a cross-peak would be observed between the axial protons on one side of the ring and the carbon atoms on the opposite side, confirming their close spatial relationship. This technique is particularly powerful as it provides direct evidence of through-space interactions, which is less ambiguous than relying solely on chemical shift arguments. researchgate.netresearchgate.net The presence or absence of specific HOESY cross-peaks can provide a definitive assignment of the molecule's stereoisomeric form.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For 1,4-Dithiane 1,4-dioxide, this method is particularly effective for identifying the sulfoxide (B87167) (S=O) groups.

The S=O bond gives rise to a strong and characteristic stretching vibration in the IR spectrum, typically found in the region of 1000–1100 cm⁻¹. In 1,4-Dithiane 1,4-dioxide, which contains two such groups, one would expect to see bands corresponding to the symmetric and asymmetric stretching vibrations of the O=S=O system. The exact frequencies of these vibrations can be influenced by the molecule's conformation and the stereochemical relationship between the two sulfoxide groups. For comparison, in the related molecule 1,4-dithiane-1-oxide, the S=O stretch is a key diagnostic peak. tandfonline.com

Raman spectroscopy provides complementary information. While the S=O stretch is also visible in the Raman spectrum, other vibrations, such as those of the C-S and C-C bonds of the heterocyclic ring, are often more prominent. The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes.

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Activity
S=O Asymmetric Stretch~1050 - 1100Strong in IR
S=O Symmetric Stretch~1000 - 1050Strong in IR, Variable in Raman
C-S Stretch600 - 700Variable in IR, Strong in Raman
Ring DeformationsBelow 600Variable

Computational and Theoretical Investigations of 1,4 Dithiane 1,4 Dioxide

Intermolecular Interaction Analysis via Computational Methods

Computational chemistry offers profound insights into the nature and strength of non-covalent interactions, which govern molecular recognition, crystal packing, and supramolecular assembly. For 1,4-dithiane (B1222100) 1,4-dioxide, the sulfoxide (B87167) groups provide sites for a range of intermolecular interactions.

The oxygen atoms of the sulfoxide groups in 1,4-dithiane 1,4-dioxide are effective hydrogen bond acceptors. Experimental evidence from X-ray crystallography confirms its participation in hydrogen bonding. In a cocrystal with a hydronium ion and a bromide anion, the dioxide molecule forms distinct hydrogen bonds. mdpi.com The crystalline structure showcases chains where the oxygen atoms on two separate 1,4-dithiane 1,4-dioxide molecules act as acceptors for hydrogen bonds from two different hydrogen atoms of a single hydronium ion. mdpi.comresearchgate.net

While this demonstrates a clear preference for hydrogen bonding, detailed computational studies on the specific energetics of these interactions for 1,4-dithiane 1,4-dioxide were not found. However, computational methods are routinely used to quantify such interactions. DFT calculations can determine the binding energies of hydrogen-bonded complexes, providing a quantitative measure of their strength. mdpi.com For the related compound 1,4-dithiane-1,1,4,4-tetraoxide, computational examination of its crystal structures revealed an extensive intermolecular network of C—H⋯O hydrogen bonds, where each oxygen atom is in contact with four neighboring hydrogen atoms. nih.gov

Observed Hydrogen Bonding in the Cocrystal of 1,4-Dithiane 1,4-dioxide. mdpi.com
Hydrogen Bond DonorHydrogen Bond AcceptorInteraction Description
Hydronium Ion (H₃O⁺)Oxygen on S=O groupForms chains between dioxide molecules and hydronium ions
Hydronium Ion (H₃O⁺)Bromide Anion (Br⁻)Completes the coordination around the hydronium ion

The sulfur atoms in dithiane systems can act as nucleophiles and engage in halogen and chalcogen bonding. Computational studies, particularly DFT, have been used to investigate these interactions for the parent 1,4-dithiane. mdpi.comnih.gov In cocrystals of 1,4-dithiane with diiodine, significant S···I halogen and chalcogen bonding interactions are observed. mdpi.comresearchgate.net DFT calculations on related systems have been used to study the thermodynamics of these interactions. nih.gov

However, attempts to investigate the halogen bonding of bromine (Br₂) with 1,4-dithiane were unsuccessful because the greater oxidizing power of bromine compared to iodine leads to the formation of 1,4-dithiane 1,4-dioxide instead of a halogen-bonded cocrystal. mdpi.com This chemical reactivity preempts the formation of a stable halogen-bonded complex with the dioxide product under these conditions. Consequently, computational studies specifically detailing the strength and nature of halogen or chalcogen bonds to the oxygen or sulfur atoms of 1,4-dithiane 1,4-dioxide as an acceptor are not present in the surveyed literature.

Natural Bond Orbital (NBO) analysis is a powerful computational tool for investigating charge distribution and delocalization within a molecule through hyperconjugative interactions. Such analyses have been performed on derivatives of 1,4-dithiane and analogous systems to understand their conformational behavior and stability. researchgate.net

In a computational study of 2,5-dimethyl-1,4-dithiane-2,5-diol, NBO analysis was used to quantify the stabilization energies arising from stereoelectronic effects. researchgate.net The analysis focused on electron delocalization from the lone pairs of heteroatoms (oxygen, sulfur) into the antibonding orbitals (σ) of adjacent bonds. For example, the stabilization energy E(2) associated with the LP(O) → σ(S-C) interaction provides a quantitative measure of hyperconjugation. These interactions are crucial in determining the most stable conformation of the molecule. researchgate.net A similar NBO analysis on 1,4-dithiane 1,4-dioxide would reveal the extent of charge delocalization from the oxygen and sulfur lone pairs into the ring's σ* orbitals, providing insight into the electronic consequences of oxidation on the dithiane ring. While specific NBO data for 1,4-dithiane 1,4-dioxide is not available, the data from a related compound illustrates the insights that can be gained.

Illustrative NBO Analysis of Donor-Acceptor Interactions in an Axial Conformer of 2,5-dimethyl-1,4-dithiane-2,5-diol. researchgate.net
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (2) Oσ* (S1-C2)Data not specifiedHyperconjugation
LP (2) Xσ* (S1-C2)Data not specifiedStereoelectronic Effect

Note: This table is illustrative of the NBO method using a related dithiane derivative, as specific data for 1,4-dithiane 1,4-dioxide was not found. LP denotes a lone pair orbital.

Reactivity and Reaction Mechanisms of 1,4 Dithiane 1,4 Dioxide

Redox Chemistry of Cyclic Dithiane Systems

The sulfur atoms in 1,4-dithiane (B1222100) 1,4-dioxide exist in a moderate oxidation state, allowing for both further oxidation and potential reduction, making it a key intermediate in the family of 1,4-dithiane oxides.

1,4-Dithiane 1,4-dioxide can be further oxidized to form 1,4-dithiane 1,1,4,4-tetraoxide, a sulfone. This transformation is a common reaction for sulfoxides and typically employs strong oxidizing agents. The oxidation of dithiane derivatives can be achieved using various reagents, including hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA), sodium periodate (B1199274), or potassium permanganate. researchgate.net The resulting sulfones, such as the tetraoxide derivative, are valuable in synthesis as they can serve as precursors for a range of bond formations. nih.gov For instance, the increased electron-withdrawing nature of the sulfone groups activates adjacent protons and renders the molecule susceptible to elimination or cycloaddition reactions. nih.gov Reductive desulfonylation of the dithiane-tetroxide ring can yield cyclohexa-1,4-diene intermediates, which can then be oxidized to aromatic adducts. nih.gov

Table 1: Oxidation of 1,4-Dithiane Derivatives

Starting Material Oxidizing Agent Major Product Reference
1,3-Dithiane (B146892) m-CPBA or NaIO₄ trans-1,3-Dithiane 1,3-dioxide rsc.org
1,3-Dithiane Various Sulfoxide-sulfone rsc.org

The sulfur centers in the dithiane ring system can exist in various oxidation states, including sulfide, sulfoxide (B87167), and sulfone. The interconversion between these states is a fundamental aspect of their chemistry. Oxidation from the parent 1,4-dithiane (a sulfide) yields the sulfoxide (1,4-dithiane 1,4-dioxide) and subsequently the sulfone (1,4-dithiane 1,1,4,4-tetraoxide). researchgate.netnih.gov Conversely, reduction of the sulfoxide can regenerate the sulfide, although this is less commonly exploited in synthetic strategies compared to the oxidative pathways. The ability to control the oxidation state is crucial, as it modulates the reactivity of the dithiane ring, allowing it to function as a protecting group, a reactive intermediate, or a structural component of a final target molecule. nih.gov

Nucleophilic and Electrophilic Reactions Involving 1,4-Dithiane 1,4-dioxide Moieties

While the parent 1,4-dithiane ring is relatively stable, its derivatives can undergo ring-opening or derivatization reactions under specific conditions. Oxidized derivatives, in particular, offer more opportunities for bond formation. nih.gov For example, Pummerer-type chemistry can be used for the oxidative decoration of carbon atoms within the dithiane ring, introducing new functional groups. nih.gov Derivatives such as 1,4-dithiane-2,5-diol, which exists in equilibrium with 2-mercaptoacetaldehyde, are versatile building blocks for synthesizing a variety of sulfur-containing heterocycles through annulation reactions. researchgate.netmdpi.com These reactions leverage the bifunctional nature of the synthon, which possesses both electrophilic and nucleophilic centers. researchgate.net

The oxygen atoms of the sulfoxide groups in 1,4-dithiane 1,4-dioxide are capable of coordinating with metal centers, allowing for the formation of metal complexes. The sulfoxide acts as a ligand, donating electron density from the oxygen to the metal. Furthermore, these oxygen atoms can act as hydrogen bond acceptors, facilitating the formation of co-crystals and other molecular adducts. A documented example is the formation of a co-crystal with 4-iodotetrafluorobenzoic acid, where hydrogen and halogen bonding interactions play a cooperative role in the crystal structure. nih.gov

Thia-Michael additions are conjugate additions of a sulfur nucleophile (Michael donor) to an electron-deficient alkene (Michael acceptor), and they represent a significant class of reactions for forming carbon-sulfur bonds. mdpi.com Dithiane derivatives can participate in such reactions. For example, a dithiane 2-carboxylic acid can be converted into a 1,3-dithiane radical that adds to a variety of Michael acceptors in a photocatalytic process. rsc.org

Domino reactions, also known as cascade reactions, involve the formation of several bonds in a single step from a suitable starting material. nih.gov Dithiane derivatives can be employed in these complex transformations. For instance, 1,4-dithiane-2,5-diol can be used in (3+3) annulation reactions with donor-acceptor cyclopropanes to generate six-membered sulfur-containing heterocycles. mdpi.com The oxidized derivatives of 1,4-dithiane, such as vinyl sulfones, are particularly useful in cycloaddition reactions like the Diels-Alder reaction, which can be a key step in a domino sequence. nih.gov

Table 2: Representative Michael-Type Addition with a Dithiane Derivative

Michael Donor Michael Acceptor Catalyst/Conditions Product Type Reference
Dithiane 2-carboxylic acid Unsaturated ketones, esters, etc. Iridium(III) complex, light irradiation 1,3-dithiane radical adduct rsc.org

Mechanistic Studies of 1,4-Dithiane 1,4-dioxide Transformations

Detailed mechanistic investigations into the transformations of 1,4-dithiane 1,4-dioxide are still an emerging area of research. However, analogies to other sulfoxides and related heterocyclic systems, coupled with preliminary studies, provide insight into the likely pathways for its key reactions.

Thermal Decomposition: The thermal degradation of 1,4-dithiane 1,4-dioxide is expected to proceed through complex radical mechanisms. Upon heating, the carbon-sulfur bonds can undergo homolytic cleavage, leading to the formation of various sulfur-containing radical species. The presence of two sulfoxide groups may lead to a more intricate decomposition pathway compared to the parent 1,4-dithiane, which is known to decompose emitting toxic vapors of sulfur oxides. nih.gov For the analogous 1,4-dioxane (B91453), high-temperature pyrolysis involves initial C-O bond fission followed by intramolecular hydrogen atom transfers and subsequent fragmentation. A similar ring-opening followed by fragmentation is a plausible pathway for 1,4-dithiane 1,4-dioxide, likely producing smaller sulfur-containing molecules and unsaturated hydrocarbons.

Oxidation: The oxidation of 1,4-dithiane 1,4-dioxide to the corresponding 1,4-dithiane 1,1,4,4-tetroxide (a disulfone) can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The mechanism of oxidation at the sulfur atom of a sulfoxide is generally believed to involve the nucleophilic attack of the sulfur lone pair on the electrophilic oxygen of the oxidant. In the case of 1,4-dithiane 1,4-dioxide, this process would occur at the second sulfoxide group. The reaction likely proceeds through a transition state where the oxygen atom is transferred to the sulfur, resulting in the formation of the sulfone. The stereochemistry of the starting dioxide (cis or trans) can influence the rate and stereochemical outcome of the second oxidation.

Reduction: The reduction of 1,4-dithiane 1,4-dioxide back to 1,4-dithiane can be accomplished using reducing agents such as metal hydrides (e.g., lithium aluminum hydride). The mechanism of sulfoxide reduction by hydrides typically involves the coordination of the metal to the sulfoxide oxygen, followed by the nucleophilic attack of a hydride ion on the sulfur atom. This leads to the formation of an intermediate that subsequently collapses to yield the sulfide and a metal oxide byproduct. The presence of two sulfoxide groups in 1,4-dithiane 1,4-dioxide means that the reduction would proceed in a stepwise manner, first to the monosulfoxide and then to the dithiane.

Comparison of Reactivity with 1,3-Dithianes and other Cyclic Sulfoxides/Sulfones

The reactivity of 1,4-dithiane 1,4-dioxide is best understood when compared to its structural isomers and other related cyclic sulfur compounds. These comparisons highlight the influence of the relative positions of the heteroatoms and the oxidation state of the sulfur on the chemical behavior of the molecule.

Comparison with 1,3-Dithianes:

1,3-Dithianes are well-established as versatile building blocks in organic synthesis, particularly for their ability to function as acyl anion equivalents through deprotonation at the C2 position. nih.govscribd.comorganic-chemistry.orguwindsor.ca This reactivity stems from the stabilization of the resulting carbanion by the two adjacent sulfur atoms. In contrast, the direct metalation of 1,4-dithianes is more problematic. beilstein-journals.org

The introduction of oxygen atoms at the sulfur positions significantly alters this reactivity profile. While 2-lithio-1,3-dithiane derivatives are stable and widely used nucleophiles, attempts to functionalize the carbon atoms of 1,4-dithiane often rely on radical-based C-H functionalization methods. beilstein-journals.org

The acidity of the α-protons in the corresponding dioxides also differs. In trans-1,3-dithiane 1,3-dioxide, the protons at the C2 position can be removed with a strong base, and the resulting anion can react with electrophiles. The reactivity and stereoselectivity of these reactions have been studied and compared to those of the five-membered ring analogue, trans-1,3-dithiolane 1,3-dioxide. In contrast, the protons in 1,4-dithiane 1,4-dioxide are not adjacent to both sulfur atoms, and their acidity is expected to be lower than that of the C2 protons in the 1,3-isomer.

Comparison with other Cyclic Sulfoxides and Sulfones:

The reactivity of 1,4-dithiane 1,4-dioxide can also be contextualized by comparing it to other cyclic sulfoxides and sulfones.

Cyclic Sulfoxides: The sulfoxide groups in 1,4-dithiane 1,4-dioxide can participate in reactions characteristic of sulfoxides, such as Pummerer-type rearrangements upon activation. beilstein-journals.orgacs.org This reaction involves the conversion of a sulfoxide to an α-acyloxy thioether. The presence of two sulfoxide groups in the 1,4-dithiane ring could lead to more complex Pummerer-type chemistry compared to simple cyclic monosulfoxides. The stereochemistry of the sulfoxide groups (cis or trans) will also play a crucial role in determining the outcome of such reactions.

Cyclic Sulfones: Cyclic sulfones, such as those derived from the oxidation of 1,4-dithiane, are generally more stable and less reactive than their sulfoxide counterparts. The sulfone group is a strong electron-withdrawing group, which can influence the reactivity of adjacent parts of the molecule. For example, vinyl sulfones are highly reactive dienophiles in Diels-Alder reactions. nih.govbeilstein-journals.org Unsaturated derivatives of 1,4-dithiane 1,4-dioxide, if synthesized, would be expected to exhibit different reactivity in cycloaddition reactions compared to the corresponding disulfones due to the differing electronic nature of the sulfoxide and sulfone groups. The reactivity of dienophiles is enhanced by electron-withdrawing groups, and the disulfone would be a more potent activating group than the disulfoxide.

The table below summarizes some key reactivity comparisons:

Feature1,4-Dithiane 1,4-dioxide1,3-Dithiane DerivativesOther Cyclic SulfoxidesCyclic Sulfones
Acidity of α-protons Less acidic due to lack of geminal sulfur stabilization.C2 protons are acidic and readily removed to form acyl anion equivalents.Acidity varies depending on the ring size and substitution.Protons α to the sulfonyl group are acidic.
Nucleophilicity of Sulfur Reduced due to the presence of the electron-withdrawing oxygen atom.High nucleophilicity at the sulfur atoms.Moderate nucleophilicity.Low nucleophilicity.
Electrophilicity of Sulfur Susceptible to nucleophilic attack, leading to reduction.Not electrophilic.Can be electrophilic upon activation.Generally not electrophilic.
Participation in Cycloadditions (as part of an unsaturated system) Expected to be less activating than a sulfone group.Not typically used in this context.Can act as activating groups.Strong activating groups for dienophiles.
Pummerer Rearrangement Potentially undergoes Pummerer-type reactions.Not applicable.A characteristic reaction of sulfoxides.Not applicable.

Supramolecular Chemistry and Crystal Engineering with 1,4 Dithiane 1,4 Dioxide

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonding is a fundamental and powerful tool in crystal engineering, directing the assembly of molecules into predictable and robust networks. The sulfoxide (B87167) groups of 1,4-dithiane (B1222100) 1,4-dioxide are potent hydrogen bond acceptors, enabling the formation of intricate and stable crystalline structures.

The co-crystallization of trans-1,4-dithiane-1,4-dioxide with various mono- and dicarboxylic acids has demonstrated the reliability of acid-sulfoxide and sulfoxide-sulfoxide supramolecular synthons in directing crystal packing. These synthons are specific, recurring patterns of non-covalent interactions that can be predictably utilized in the design of multi-component crystals.

Co-crystal FormerSupramolecular SynthonReference
5-Nitrosalicylic acidAcid-Sulfoxide nih.gov
3,5-Dinitrosalicylic acidAcid-Sulfoxide nih.gov
Succinic acidAcid-Sulfoxide, Sulfoxide-Sulfoxide nih.gov
Oxalic acidAcid-Sulfoxide, Sulfoxide-Sulfoxide nih.gov

The directional nature of the interactions involving 1,4-dithiane 1,4-dioxide can lead to the formation of expanded, two-dimensional (2D) and three-dimensional (3D) networks. While specific examples of "brick wall" or "honeycomb" architectures involving solely 1,4-dithiane 1,4-dioxide are not extensively documented, the principles of its interactions suggest the potential for such structures. For instance, the co-crystallization of related building blocks has been shown to form 2D brick wall frameworks. The predictable nature of the synthons formed by 1,4-dithiane 1,4-dioxide with complementary molecules provides a strategic pathway to design such extended networks by selecting appropriate co-formers with specific geometries and functionalities.

Halogen and Chalcogen Bonding Interactions

Beyond hydrogen bonding, halogen and chalcogen bonding have been recognized as significant and directional non-covalent interactions for the construction of supramolecular assemblies. The sulfur and oxygen atoms of 1,4-dithiane 1,4-dioxide can act as halogen and chalcogen bond acceptors.

Investigations into the reactions of 1,4-dithiane with halogens have revealed the formation of co-crystals and adducts where 1,4-dithiane 1,4-dioxide is a key component. For instance, the reaction of 1,4-dithiane with bromine can yield 1,4-dithiane 1,4-dioxide, which can then form co-crystals. Two notable structures are (O=S(CH₂CH₂)₂S=O)(H₃O)(Br) and (O=S(CH₂CH₂)₂S=O-H)(Br₃). Current time information in Dublin, IE. In these structures, the dioxide participates in hydrogen bonding networks with hydronium ions and bromide or tribromide anions. Current time information in Dublin, IE.

Furthermore, in studies involving diiodine, while the primary interaction is with the sulfur atoms of the parent 1,4-dithiane, the oxidized product, 1,4-dithiane 1,4-dioxide, has been isolated in new crystalline forms, indicating its stability and propensity for co-crystallization within halogen-rich environments. nih.gov These findings highlight the role of the dioxide in forming stable crystalline adducts in the presence of halogens and related ions. nih.gov

The design of multicomponent supramolecular assemblies relies on the predictable and hierarchical nature of non-covalent interactions. The ability of 1,4-dithiane 1,4-dioxide to participate in a variety of interactions makes it a versatile building block in crystal engineering. The key design principles include:

Synthon Robustness: Utilizing the reliable formation of acid-sulfoxide synthons for predictable assembly with carboxylic acids.

Hierarchical Assembly: Combining strong hydrogen bonds with weaker halogen or chalcogen bonds to build up complex architectures in a stepwise manner.

Charge-Assisted Interactions: Employing protonation of the sulfoxide group to introduce strong charge-assisted hydrogen bonds and interactions with anionic species.

Solvent Influence: Recognizing the role of the crystallization solvent in influencing the final solid-state structure, as different solvents can lead to the formation of different polymorphs or solvates.

By understanding and applying these principles, it is possible to design and synthesize novel multicomponent crystalline materials based on 1,4-dithiane 1,4-dioxide with desired structural motifs.

Host-Guest Chemistry and Encapsulation Phenomena with Dithiane Derivatives

While the application of 1,4-dithiane 1,4-dioxide itself in host-guest chemistry is not extensively reported, the broader class of dithiane derivatives has been utilized in the construction of macrocyclic hosts capable of encapsulating guest molecules. The structural rigidity and predefined geometries of dithiane-containing macrocycles make them suitable candidates for creating molecular containers.

The principles of host-guest chemistry involve the formation of a complex between a larger host molecule and a smaller guest molecule, driven by non-covalent interactions. Dithiane derivatives can be incorporated into larger macrocyclic frameworks. mit.edu These macrocycles can possess cavities of specific sizes and shapes, allowing for the selective binding and encapsulation of complementary guest molecules. The sulfur atoms in the dithiane units can also play a role in guest binding through weak interactions. Although specific examples detailing the encapsulation properties of macrocycles derived directly from 1,4-dithiane 1,4-dioxide are limited, the foundational chemistry of dithianes provides a basis for the future design of such host molecules. nih.gov

Applications of 1,4 Dithiane 1,4 Dioxide and Its Derivatives in Advanced Chemical Research

Building Blocks in Complex Organic Synthesis

The unique structural and electronic properties of the 1,4-dithiane (B1222100) ring, especially when oxidized, make it an attractive building block in organic synthesis. The sulfoxide (B87167) groups modulate the reactivity of the ring, allowing for transformations that are not possible with the parent sulfide.

In synthetic chemistry, a "synthon" refers to a conceptual unit within a molecule that aids in the formation of a target compound. 1,4-dithianes and their derivatives are recognized as versatile C2-synthons, providing a two-carbon fragment for the construction of larger molecular architectures. nih.gov While the parent 1,4-dithiane presents challenges for direct functionalization, its oxidized derivatives offer enhanced and more diverse options for bond formation. nih.gov

Oxidation of the sulfur atoms to sulfoxides or sulfones, as in 1,4-dithiane 1,4-dioxide, activates the molecule for use in a variety of carbon-carbon bond-forming reactions, most notably cycloadditions. nih.gov This enhanced reactivity allows the 1,4-dithiane dioxide scaffold to serve as a temporary tethering group that facilitates the controlled formation of new bonds, after which the sulfur-containing ring can be cleaved or modified. researchgate.net This strategic utility distinguishes it from its more common 1,3-dithiane (B146892) counterpart, opening up complementary synthetic pathways. nih.gov

1,4-Dithiane 1,4-dioxide and related compounds are valuable precursors for the synthesis of other complex sulfur-containing heterocycles. The oxidation of the sulfur atoms is a key strategy for creating reactive intermediates. For instance, oxidized 1,4-dithianes can be transformed into vinylsulfones, which are excellent dienophiles for Diels-Alder reactions, a powerful method for constructing six-membered rings. nih.gov

Research on the closely related unsaturated analog, 1,4-dithiin 1,1-dioxide (DTDO), demonstrates a key reaction pathway. DTDO, which features a sulfone group, readily participates in Michael-type addition reactions with nucleophiles like benzyl (B1604629) mercaptan. acs.org This reactivity has been extended to polymerization reactions, and it highlights the capability of the oxidized 1,4-dithiane framework to react with other molecules to form larger, more complex heterocyclic systems. acs.org The parent compound for many of these syntheses is 1,4-dithiane-2,5-diol, a versatile starting material for producing a wide array of sulfur-containing heterocycles, including thiophenes and 1,3-thiazoles. researchgate.netsemanticscholar.orglincoln.ac.uk

The use of dithiane derivatives as masked carbonyl groups is a cornerstone of organic synthesis, particularly the chemistry of 1,3-dithianes (the Corey-Seebach reaction). However, the application of 1,4-dithiane 1,4-dioxide as a direct precursor for the synthesis of ketones or difluoromethanes is not prominently documented. The inherent stability and distinct reactivity of the 1,4-dithiane ring system, compared to the 1,3-isomer, mean that it does not typically undergo the same deprotection protocols to yield a carbonyl group. Its synthetic utility lies more in the reactions of the heterocyclic ring itself, such as cycloadditions or as a component in larger structures, rather than as a protecting group for a functional scaffold.

Advanced Materials Science Applications

The incorporation of sulfur-rich heterocycles into polymers and electronic materials is a growing field of research. The unique electronic properties and high polarizability of the carbon-sulfur bond make these compounds ideal for creating materials with tailored optical and electronic functions.

Poly(thioether sulfone)s (PTES) are a class of high-performance thermoplastics known for their thermal stability and high refractive indices, making them valuable for optical applications. researchgate.netacs.org Advanced PTES materials have been successfully synthesized using derivatives of 1,4-dithiane as key monomers.

A notable example involves the Michael polyaddition of 2,5-bis(sulfanylmethyl)-1,4-dithiane (BMMD) with 1,4-dithiin 1,1-dioxide (DTDO). acs.org In this reaction, the sulfone group in DTDO activates the double bonds for nucleophilic attack by the dithiol BMMD, leading to the formation of a high-molecular-weight polymer. acs.org The resulting PTES, Poly(BMMD/DTDO), demonstrates the successful incorporation of the oxidized dithiane ring into a stable polymer backbone. acs.org This research marks the first synthesis and identification of DTDO, which was found to have a boat-shaped conformation. acs.org

Table 1: Properties of Poly(thioether sulfone) Derived from 1,4-Dithiin 1,1-dioxide (DTDO) and 2,5-bis(sulfanylmethyl)-1,4-dithiane (BMMD) acs.org
PropertyValueConditions
Weight-Average Molecular Weight (Mw)up to 23,900 g/mol-
ComonomersBMMD and DTDO-
Polymerization TypeMichael Polyaddition-
CatalystN,N-diisopropylethylamine-
SolventN-methyl-2-pyrrolidone-

Sulfur-rich heterocycles like 1,4-dithiins and their benzo-fused analogs, thianthrenes, are known for their unique redox properties, including the ability to undergo reversible one- and two-electron oxidations. researchgate.net This redox activity makes them highly attractive for applications in the design of new materials for energy storage, such as electrolytes in symmetric batteries, and other electronic devices. researchgate.netmit.edu

Potential in Designing Photo-electro-magnetic Functional Materials

The rational design and synthesis of functional molecular materials with tailored photo-electro-magnetic properties is a significant goal in materials science. This pursuit relies heavily on the principles of crystal engineering, where molecular building blocks are assembled into predictable and robust supramolecular architectures through specific intermolecular interactions. 1,4-Dithiane 1,4-dioxide has emerged as a versatile building block in this field, primarily due to the presence of sulfoxide groups which are effective hydrogen bond acceptors.

The ability of 1,4-dithiane 1,4-dioxide to form co-crystals is central to its potential in creating functional materials. Co-crystals are multi-component solids where different molecular entities are held together in a stoichiometric ratio within a crystal lattice, primarily through non-covalent interactions. By carefully selecting a co-former molecule, it is possible to engineer the solid-state structure and, consequently, the bulk properties of the resulting material.

Research has demonstrated the capacity of 1,4-dithiane 1,4-dioxide to participate in complex supramolecular assemblies governed by a combination of hydrogen and halogen bonding. For instance, co-crystals have been formed with halophenols and halobenzoic acids. nih.gov In these structures, the sulfoxide oxygen atoms of 1,4-dithiane 1,4-dioxide act as potent hydrogen bond acceptors, interacting with the hydroxyl or carboxylic acid groups of the co-formers. Simultaneously, the halogen atoms on the co-formers can engage in halogen bonding, another highly directional and specific non-covalent interaction. The interplay and competition between these forces dictate the final crystal packing, influencing the material's properties.

Furthermore, new co-crystals of 1,4-dithiane 1,4-dioxide have been isolated that involve hydronium, bromide, and tribromide ions. mdpi.comresearchgate.netnih.govbohrium.com In these instances, the crystal structures are organized by hydrogen bonding between the sulfoxide oxygen atoms and the hydronium ions. mdpi.com The formation of these ordered, multi-component assemblies highlights the reliability of the sulfoxide group as a supramolecular synthon. By integrating photoactive, electronically active, or magnetically active co-formers into a crystal lattice with 1,4-dithiane 1,4-dioxide, it is conceivable to design materials where the properties of the individual components are modulated or new collective properties emerge from the specific solid-state arrangement.

The table below summarizes key crystallographic findings for co-crystals containing 1,4-dithiane 1,4-dioxide, illustrating its role as a structural scaffold.

Co-former/ComponentKey Intermolecular InteractionsReference
4-Iodotetrafluorobenzoic Acid, 4-Iodotetrafluorophenol, 4-BromotetrafluorophenolHydrogen Bonding, Halogen Bonding nih.gov
Hydronium, BromideHydrogen Bonding mdpi.com
Hydronium, TribromideHydrogen Bonding mdpi.com

Potential in Catalysis and Ligand Design

While direct applications of 1,4-dithiane 1,4-dioxide as a catalyst are not extensively documented, its molecular structure offers significant potential for its use in ligand design and, by extension, in the development of novel catalytic systems. The key features that underpin this potential are the presence of two sulfoxide groups within a conformationally well-defined six-membered ring.

The oxygen atoms of the sulfoxide moieties are potential donor sites, capable of coordinating to metal centers. This allows 1,4-dithiane 1,4-dioxide to be explored as a bidentate O,O'-donor ligand. The chelation of a metal ion by both oxygen atoms can lead to the formation of stable metallacycles, a common feature in many effective catalysts. The stereochemistry of the sulfoxide groups is also a critical aspect. 1,4-Dithiane 1,4-dioxide exists as two diastereomers: cis and trans. These isomers present different spatial arrangements of the oxygen donor atoms, which can be exploited to control the geometry and coordination environment of a metal complex. This stereochemical control is fundamental in asymmetric catalysis, where the ligand's architecture dictates the stereochemical outcome of a reaction.

The dithiane backbone provides a relatively rigid scaffold, which is another desirable characteristic in ligand design. This rigidity can help to establish a well-defined and predictable coordination sphere around the metal center, which is crucial for achieving high selectivity in catalytic transformations. The electronic properties of the sulfoxide group, being electron-withdrawing, can also influence the Lewis acidity and redox potential of the coordinated metal center, thereby tuning its catalytic activity.

Derivatives of 1,4-dithiane, the parent compound of the dioxide, have been employed as substrates in photoredox-catalyzed reactions, indicating the compatibility of the dithiane core with catalytic cycles. nih.gov While this does not directly involve the dioxide as a ligand, it points to the chemical robustness of the heterocyclic system. The development of metal complexes incorporating 1,4-dithiane 1,4-dioxide or its functionalized derivatives as ligands could open new avenues in catalysis, potentially in oxidation reactions or Lewis acid-catalyzed processes. The synthesis and characterization of such metal complexes would be the first step toward exploring their efficacy in various catalytic applications.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing 1,4-dithiane 1,4-dioxide complexes?

  • Synthesis : React 1,4-dithiane with oxidizing agents like bromine (Br₂) in solvents such as methanol-acetone mixtures to yield 1,4-dithiane-1,4-dioxide. Note that Br₂'s oxidizing power can lead to side products like hydronium-bromide complexes, requiring careful solvent selection .
  • Characterization : Use X-ray crystallography (e.g., SHELXL for refinement) to resolve non-coplanar structures and dihedral angles in host-guest complexes . UV-visible spectroscopy in methylene chloride or chloroform can estimate binding constants via the Rose-Drago graphical method, though spectral data may require optimization for accuracy .

Q. How can researchers ensure purity and stability of 1,4-dithiane 1,4-dioxide during storage?

  • Purity Testing : Employ gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to detect impurities like residual solvents or oxidation byproducts .
  • Storage : Store under inert gas (e.g., argon) in amber glass vials at –20°C to prevent degradation via air or moisture exposure, as sulfoxide groups are oxidation-sensitive .

Q. What databases and search strategies are effective for compiling literature on 1,4-dithiane 1,4-dioxide?

  • Databases : Prioritize SciFinder, PubMed, and ECOTOX for peer-reviewed studies. Use Google Scholar with search strings like "1,4-dithiane dioxide" OR "505-29-3" (CAS number) and filter results by relevance .
  • Gray Literature : Include EPA reports (e.g., TSCA risk evaluations) and NIST Chemistry WebBook for physicochemical data . Avoid character-limited searches by truncating synonyms (e.g., "p-dithiane dioxide") .

Advanced Research Questions

Q. How do reaction conditions influence polymorphism in 1,4-dithiane 1,4-dioxide adducts?

  • Solvent Effects : Polar solvents (e.g., acetonitrile) favor tribromide anion complexes, while methanol-acetone mixtures yield hydronium-bromide chains. Adjust stoichiometry to isolate axial vs. equatorial isomers in diiodine adducts .
  • Crystallization : Slow evaporation at 4°C promotes single-crystal growth for halogen/chalcogen bonding studies. Use Mercury 1.4 software to analyze S···I interactions and chain packing .

Q. What methodological challenges arise in quantifying binding constants for 1,4-dithiane 1,4-dioxide host-guest systems?

  • Spectral Limitations : Overlapping absorption bands in UV-Vis spectra (e.g., Cu²⁺ complexes) complicate peak deconvolution. Mitigate via differential spectroscopy or higher-resolution techniques like circular dichroism .
  • Data Contradictions : Discrepancies between computational (DFT) and experimental binding energies may arise from solvent effects or crystal packing forces. Validate using isothermal titration calorimetry (ITC) .

Q. How can supramolecular synthons guide the design of 1,4-dithiane 1,4-dioxide-based materials?

  • Hydrogen Bonding : Prioritize O−H···O and C−H···O interactions with carboxylic acids (e.g., succinic acid) to stabilize cocrystals. Database mining (e.g., Cambridge Structural Database) identifies recurring sulfoxide-acid motifs .
  • Optical Applications : Copolymerize with thiols (e.g., 2,5-bis(sulfanylmethyl)-1,4-dithiane) to tune refractive indices (RI: 1.598–1.67) for high-RI polymers. Optimize Michael addition conditions for minimal side-reactions .

Data Gaps and Contradictions

  • Environmental Fate : Limited data on 1,4-dithiane 1,4-dioxide’s biodegradation and aquatic toxicity. Prioritize OECD 301/302 tests to assess hydrolysis and photolysis pathways .
  • Health Impacts : Existing EPA assessments focus on 1,4-dioxane (CAS 123-91-1), not 1,4-dithiane dioxide. Conduct rodent toxicokinetic studies to address this gap .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.